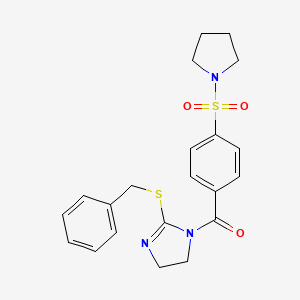

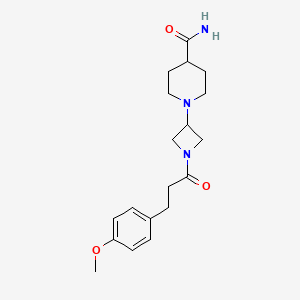

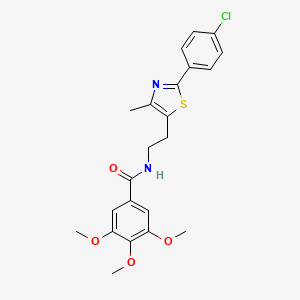

![molecular formula C11H17ClO B3015705 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one CAS No. 2551119-16-3](/img/structure/B3015705.png)

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro compounds has been a major point of research activity in the field of modern medicinal and combinatorial chemistry . Various methods for the synthesis of these compounds have been reported . For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Chemical Reactions Analysis

The chemical reactions involving spiro compounds have been extensively studied. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9′-fluorene] was produced with a yield of 70% .Wissenschaftliche Forschungsanwendungen

a. Antifungal and Antibacterial Agents: The cyclopropyl group in spirocyclopropane has demonstrated antifungal and antibacterial properties. Researchers have explored its potential as a scaffold for designing novel antimicrobial compounds.

b. Enzyme Inhibition: Spirocyclopropane derivatives have been investigated as enzyme inhibitors. For instance, bicifadine—an anti-arthritic agent—contains a cyclopropyl group. Researchers continue to explore similar analogs for their therapeutic potential.

a. Degage Cyclization: Magnien and Tom reported a degage cyclization leading to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one. This compound has interesting biological activities, including diuretic effects.

b. Corey–Chaykovsky Reaction: By reacting fluorene-9-one azine with dimethyloxosulfonium methylide, researchers obtained spiro[cyclopropane-1,9′-fluorene]. This reaction pathway highlights the versatility of spirocyclopropane in organic synthesis.

c. Photochemical Reactions: Moss demonstrated a photochemical [1 + 2] cycloaddition of olefins with carbene, leading to spirocyclopropane derivatives. These reactions offer opportunities for creating diverse structures.

Conformational Analysis

NMR techniques have been used to study the conformation of spiro[cyclopropane-1,2′-steroids]. Understanding their three-dimensional arrangement informs drug design and bioactivity.

Zukünftige Richtungen

The future directions in the study of spiro compounds include the development of novel synthetic methodologies to assist the synthesis of compound libraries . These compounds are very interesting and significant, and their study can provide valuable insights into organic chemistry and synthetic routes .

Eigenschaften

IUPAC Name |

1-chloro-3-spiro[2.5]octan-8-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO/c12-8-10(13)7-9-3-1-2-4-11(9)5-6-11/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOIMZBLJWYMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2)C(C1)CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

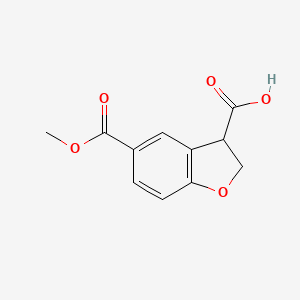

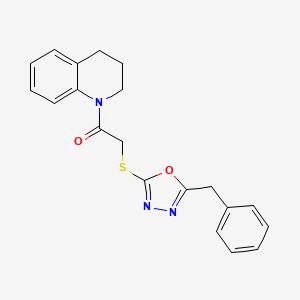

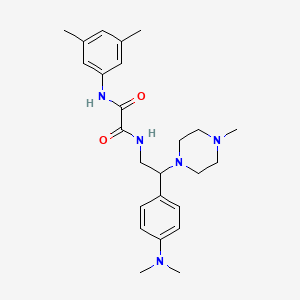

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)

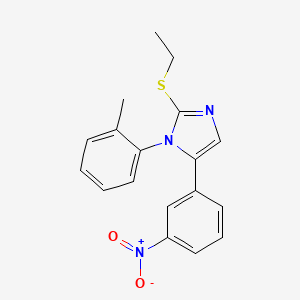

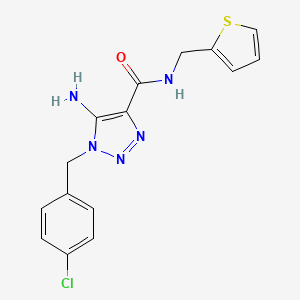

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)

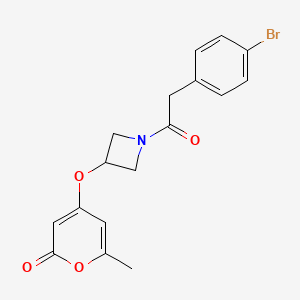

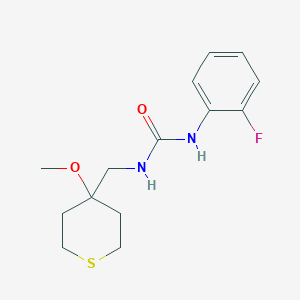

![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)